Methyl 2-[(2-methyldecyl)amino]benzoate
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Overview
Description
Methyl 2-[(2-methyldecyl)amino]benzoate is an organic compound with the chemical formula C19H31NO2 and a molecular weight of 305.45494 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an amino group substituted with a 2-methyldecyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-[(2-methyldecyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-[(2-methyldecyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2-methyldecyl)amino]benzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[(2-methyldecyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various pathways in the body .
Comparison with Similar Compounds
Methyl 2-[(2-methyldecyl)amino]benzoate can be compared with other benzoic acid derivatives such as:
Methyl 2-[(phenoxycarbonyl)amino]benzoate: Similar in structure but with a phenoxycarbonyl group instead of a methyldecyl group.
Methyl 2-(methylamino)benzoate: Contains a methylamino group instead of a methyldecyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94201-25-9 |
---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
methyl 2-(2-methyldecylamino)benzoate |
InChI |
InChI=1S/C19H31NO2/c1-4-5-6-7-8-9-12-16(2)15-20-18-14-11-10-13-17(18)19(21)22-3/h10-11,13-14,16,20H,4-9,12,15H2,1-3H3 |
InChI Key |
DVEFEVWZTSDZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CNC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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